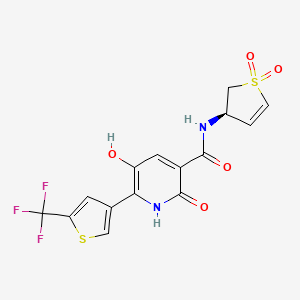
Me-Tet-PEG2-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG2-NHS involves the conjugation of methyltetrazine with a PEG2 linker, followed by the attachment of an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions to preserve the functional groups. The PEG2 linker provides flexibility and solubility, while the NHS ester facilitates the conjugation to amine groups on proteins or other molecules .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .
Análisis De Reacciones Químicas
Types of Reactions
Me-Tet-PEG2-NHS primarily undergoes inverse electron demand Diels-Alder reactions with TCO-containing compounds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include TCO-containing compounds and various solvents such as dimethyl sulfoxide (DMSO) or aqueous buffers. The reactions typically occur at room temperature or slightly elevated temperatures to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of this compound are conjugates where the tetrazine group has reacted with the TCO group, forming a stable covalent bond. This results in the formation of bioconjugates, such as antibody-drug conjugates, with enhanced stability and functionality .
Aplicaciones Científicas De Investigación
Me-Tet-PEG2-NHS has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Facilitates the labeling and tracking of biomolecules in various biological assays and experiments
Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mecanismo De Acción
The mechanism of action of Me-Tet-PEG2-NHS involves its tetrazine group undergoing an inverse electron demand Diels-Alder reaction with TCO-containing compounds. This reaction forms a stable covalent bond, allowing for the efficient conjugation of biomolecules. The PEG2 linker provides flexibility and solubility, enhancing the overall stability and functionality of the conjugates .
Comparación Con Compuestos Similares
Me-Tet-PEG2-NHS is unique due to its combination of a tetrazine group and a PEG2 linker, which provides both specificity and flexibility. Similar compounds include:
Tetrazine-PEG4-NHS: Contains a longer PEG linker, providing greater flexibility but potentially lower specificity
Tetrazine-PEG2-COOH: Lacks the NHS ester, making it less suitable for conjugation to amine groups
Tetrazine-PEG2-Maleimide: Contains a maleimide group for conjugation to thiol groups, offering different conjugation chemistry
This compound stands out due to its balanced properties, making it highly effective for a wide range of bioconjugation applications .
Propiedades
Fórmula molecular |
C23H28N6O7 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]butanoate |
InChI |
InChI=1S/C23H28N6O7/c1-16-25-27-23(28-26-16)18-6-4-17(5-7-18)15-24-19(30)10-12-35-14-13-34-11-2-3-22(33)36-29-20(31)8-9-21(29)32/h4-7H,2-3,8-15H2,1H3,(H,24,30) |
Clave InChI |
OEEQATCXRQNWEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCCC(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)




![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)

![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)

